Superior Resistance to Cutaneous Esterase Hydrolysis Versus Mono-Hydroxy Tyrosyl Decanoate
When formulated in unilamellar liposomes and exposed to ex vivo porcine skin extract, hydroxytyrosyl decanoate (a direct catechol-decanoate analog) exhibited zero detectable hydrolysis after 24 h, whereas the mono-hydroxy tyrosyl decanoate underwent 10–30% hydrolysis under identical conditions [1]. In microemulsion, the rank order of hydrolysis was tyrosyl lipoate > tyrosyl decanoate > hydroxytyrosyl lipoate > hydroxytyrosyl decanoate, confirming that the ortho-dihydroxy structure confers significant metabolic stability [1]. Although this study used the hydroxytyrosyl ester, the catechol head group and ester linkage are identical to (3,4-dihydroxyphenyl) decanoate, supporting a class-level inference of enhanced resistance to skin esterases.
| Evidence Dimension | Hydrolysis by skin esterases after 24 h (liposome formulation) |
|---|---|
| Target Compound Data | Hydroxytyrosyl decanoate: 0% hydrolysis |
| Comparator Or Baseline | Tyrosyl decanoate: 10–30% hydrolysis; Tyrosyl lipoate: >30% hydrolysis |
| Quantified Difference | Near-complete stability vs. substantial degradation; rate order tyrosyl lipoate > tyrosyl decanoate > hydroxytyrosyl lipoate > hydroxytyrosyl decanoate |
| Conditions | Ex vivo porcine skin extract; unilamellar liposomes and taurodeoxycholate microemulsion; 24 h incubation |
Why This Matters
For topical or transdermal formulations, resistance to enzymatic cleavage means the intact ester persists longer at the site of action, reducing the need for stabilizers or frequent reapplication.
- [1] Laszlo, J.A.; Smith, L.J.; Evans, K.O. Phenol Esterase Activity of Porcine Skin. Eur. J. Pharm. Biopharm. 2015, 89, 175–181. DOI: 10.1016/j.ejpb.2014.12.004. View Source
